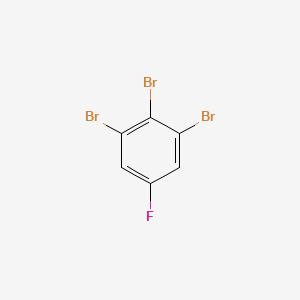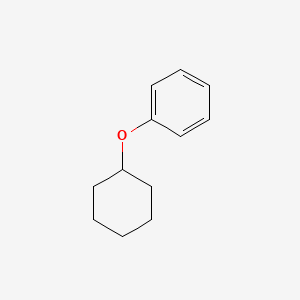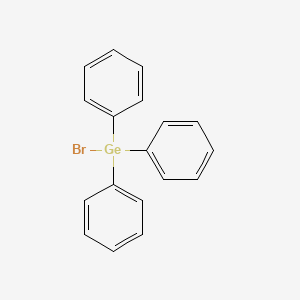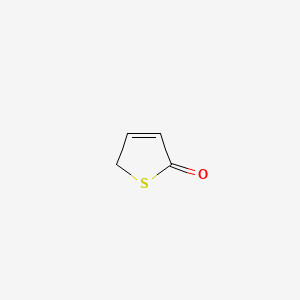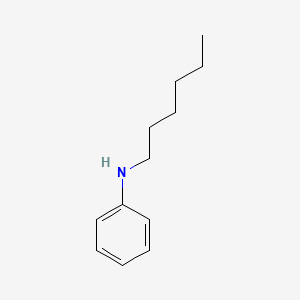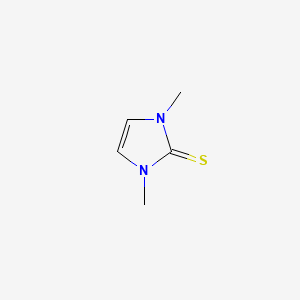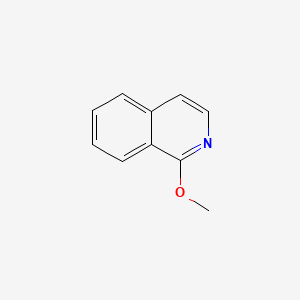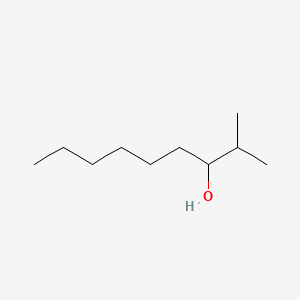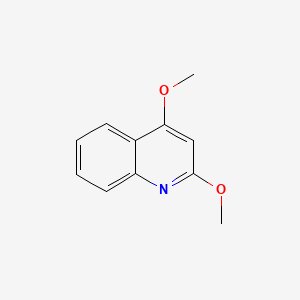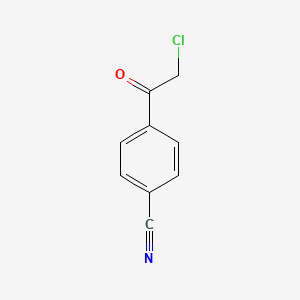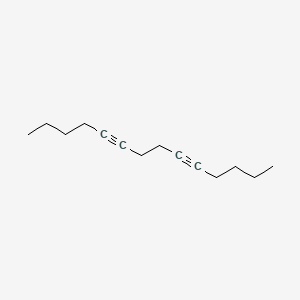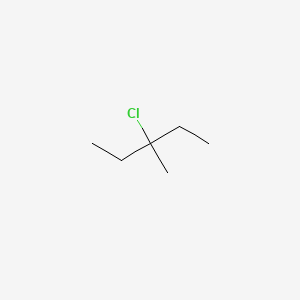
3-Chloro-3-methylpentane
Overview
Description
3-Chloro-3-methylpentane: is an organic compound with the molecular formula C6H13Cl . It is a type of alkyl halide, specifically a tertiary chloride, due to the presence of a chlorine atom attached to a carbon atom that is also bonded to three other carbon atoms. This compound is known for its use in various chemical reactions and industrial applications .
Mechanism of Action
Target of Action
3-Chloro-3-methylpentane (3C3MP) is a chemical compound with a structure similar to tertiary chloride groups, which are formed as structural defects during the radical polymerization of vinyl chloride (VC) . Therefore, its primary targets are the tertiary chloride defect sites present in commercial PVC .
Mode of Action
The compound interacts with its targets by acting as an initiating species for metal-catalyzed living radical graft copolymerization . This interaction results in changes in the polymer structure, potentially improving its properties.
Biochemical Pathways
It’s known that the compound plays a role in the radical polymerization of vinyl chloride , a process that involves several biochemical reactions and pathways.
Result of Action
The primary result of 3C3MP’s action is the formation of structural defects during the radical polymerization of vinyl chloride . These defects can serve as active initiating species for metal-catalyzed living radical graft copolymerization , potentially leading to improved polymer properties.
Action Environment
The action, efficacy, and stability of 3C3MP can be influenced by various environmental factors. For instance, the compound should be handled in a well-ventilated area to avoid the formation of dust and aerosols . Additionally, it should be kept away from sources of ignition due to its flammability .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloro-3-methylpentane can be synthesized through the chlorination of 3-methylpentane. The reaction typically involves the use of chlorine gas (Cl2) in the presence of ultraviolet light or a radical initiator to facilitate the substitution of a hydrogen atom with a chlorine atom on the tertiary carbon .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors where 3-methylpentane is exposed to chlorine gas under controlled conditions. The reaction is monitored to ensure the selective chlorination at the desired position, minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Chloro-3-methylpentane can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or cyanide ions (CN-).
Elimination Reactions: This compound can also participate in elimination reactions, particularly E2 mechanisms, where the chlorine atom and a hydrogen atom from an adjacent carbon are removed, forming an alkene.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and sodium alkoxides (NaOR).
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) or sodium hydride (NaH) are used in solvents like ethanol or tert-butanol.
Major Products:
Substitution Reactions: The major products depend on the nucleophile used.
Elimination Reactions: The major product is 3-methyl-2-pentene or 3-methyl-1-pentene, depending on the reaction conditions.
Scientific Research Applications
Chemistry: 3-Chloro-3-methylpentane is used as a model compound to study the behavior of tertiary chlorides in various chemical reactions. It is also employed in the synthesis of Grignard reagents, which are crucial intermediates in organic synthesis .
Biology and Medicine: While not directly used in biological or medical applications, derivatives of this compound can be explored for potential pharmaceutical properties. Its reactivity makes it a valuable compound for creating complex molecules that may have biological activity .
Industry: In the industrial sector, this compound is used in the production of polymers and other materials. It serves as a precursor for various chemical processes, including the synthesis of specialty chemicals and intermediates .
Comparison with Similar Compounds
- 3-Chloro-3-ethylpentane
- 3-Methyl-3-chloropentane
- 1-Ethyl-1-methylpropyl chloride
- Diethylmethylcarbinyl chloride
Comparison: 3-Chloro-3-methylpentane is unique due to its specific structure, which includes a tertiary carbon bonded to a chlorine atom. This structure imparts distinct reactivity patterns compared to primary or secondary chlorides. For instance, tertiary chlorides like this compound are more prone to elimination reactions due to the stability of the resulting carbocation .
Properties
IUPAC Name |
3-chloro-3-methylpentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13Cl/c1-4-6(3,7)5-2/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGWJUIFOPCZXMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80238703 | |
| Record name | Pentane, 3-chloro-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80238703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918-84-3 | |
| Record name | Pentane, 3-chloro-3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000918843 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentane, 3-chloro-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80238703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-3-methylpentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is the solvolysis of 3-chloro-3-methylpentane in alcohols of interest to researchers?
A1: Studying the kinetics and mechanisms of solvolysis reactions, like the one involving this compound, provides valuable insight into the nature of chemical reactions and the factors that influence their rates. Researchers can use this information to develop a deeper understanding of chemical reactivity, solvent effects, and reaction mechanisms in general. [, , ]
Q2: What are the primary factors influencing the rate of solvolysis of this compound in different alcohols?
A2: Research indicates that the rate of solvolysis is primarily influenced by the solvent's dipolarity, polarizability, and hydrogen bond donor acidity. These factors affect the stabilization of the transition state during the reaction. Interestingly, monoalcohols and dialcohols exhibit different behaviors in their influence on the reaction rate. [, ]
Q3: Has any unusual behavior been observed in the solvolysis rate of this compound in specific solvent systems?
A3: Yes, studies have shown a suppression in the solvolysis rate of this compound in a 2-butoxyethanol + water mixture near its lower consolute temperature. This phenomenon, known as "critical slowing down," highlights the significant impact of a solvent system's proximity to its critical point on reaction kinetics. []
Q4: How do researchers study the thermodynamics of the solvolysis reaction?
A4: By measuring the rate constants and infinite dilution activity coefficients of this compound in various alcohols at a constant temperature (e.g., 298.15 K), researchers can gain valuable information about the activation thermodynamics of the solvolysis process. These measurements provide insights into the energy changes associated with the reaction and contribute to a more comprehensive understanding of the factors governing the reaction's progression. []
Q5: Are there analytical techniques available to study the solvation of this compound in different alcohols?
A5: Yes, calorimetric techniques can be employed to determine the enthalpies of solution for this compound in various monoalcohols and dialcohols. This data provides valuable insight into the solvation process and the interactions between the solute and solvent molecules. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




